αC-Conotoxin-PrXA
Description
αC-Conotoxin-PrXA (αC-PrXA) is a 32-amino acid peptide isolated from the venom of the fish-hunting cone snail Conus parius . It features a single disulfide bond and a unique sequence: TYGIYDAKPOFSCAGLRGGCVLPONLROKFKE-NH2 (O = 4-trans-hydroxyproline) . This peptide is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), specifically targeting the neuromuscular α1β1εδ (adult) and α1β1γδ (fetal) subtypes with nanomolar potency (IC50 = 1.8 nM and 3.0 nM, respectively) . Unlike most conotoxins, which belong to the α- or αA-families, αC-PrXA defines a novel structural class of conopeptides .
Properties
Molecular Formula |
C160H249N43O44S2 |
|---|---|
Molecular Weight |
3541.1 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Thr-Tyr-Gly-Ile-Tyr-Asp-Ala-Lys-Pro-Hyp-Phe-Ser-Cys13-Ala-Gly-Leu-Arg-Gly-Gly-Cys20-Val-Leu-Pro-Hyp-Asn-Leu-Arg-Hyp-Lys-Phe-Lys-Glu-NH2Disulfide bonds: Cys13-Cys20Length (aa): 32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties
- Target Specificity : αC-PrXA selectively inhibits muscle-type nAChRs without affecting neuronal nAChRs (α7, α3β2, α3β4, etc.), NMDA receptors, or voltage-gated sodium channels (Nav1.4, Nav1.6) even at 10 μM concentrations .
- Mechanism : It competes with α-bungarotoxin for binding at the α/δ and α/γ subunit interfaces of nAChRs, with higher affinity for the α/δ interface .
- In Vivo Effects : Causes paralysis and lethality in mice and fish by blocking neuromuscular transmission .
Comparison with Similar Compounds
αC-PrXA shares functional similarities with toxins from diverse lineages but differs structurally and mechanistically. Below is a detailed comparison:
Structural and Biochemical Features
Key Insights :
- αC-PrXA is the only conotoxin with a single disulfide bond, contrasting with α-conotoxins (e.g., Im-I), which have two .
- Unlike Waglerin-1, which is linear, αC-PrXA’s single disulfide stabilizes its tertiary structure .
Pharmacological Profiles
*Estimated from indirect binding assays.
Key Insights :
- αC-PrXA and Waglerin-1 both target muscle nAChRs but achieve this through distinct structural strategies .
- αC-PrXA’s potency is comparable to α-bungarotoxin, but it binds reversibly, unlike the irreversible snake toxin .
- α-Conotoxin Im-I exemplifies neuronal subtype selectivity, contrasting with αC-PrXA’s exclusive muscle targeting .
Mechanistic and Therapeutic Divergence
- Aptamer Neutralization: αC-PrXA’s lethality can be mitigated by DNA aptamers that disrupt toxin-receptor interactions or alter biodistribution . This approach is being explored as an alternative to traditional antivenoms .
- Therapeutic Applications: αC-PrXA’s specificity for neuromuscular junctions makes it a candidate for localized muscle relaxation, whereas α-conotoxins like Im-I are investigated for neuropathic pain and Alzheimer’s disease .
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